Thermodynamic properties of 2-Chloro-6-ethylaniline
Thermodynamic properties of 2-Chloro-6-ethylaniline
An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-6-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the characterization of the thermodynamic properties of 2-Chloro-6-ethylaniline. Recognizing the current gap in published experimental data for this specific compound, this document serves as a procedural and theoretical blueprint for its analysis. We delve into the critical importance of thermodynamic parameters—such as melting point, boiling point, vapor pressure, and enthalpy of formation—in the context of chemical synthesis, process safety, and pharmaceutical development. Detailed experimental protocols, grounded in established methodologies like Differential Scanning Calorimetry (DSC) and the Thiele tube method, are presented alongside a discussion of computational predictive techniques. By synthesizing field-proven experimental designs with the principles of computational chemistry, this guide offers a robust pathway for researchers to determine and apply the thermodynamic profile of 2-Chloro-6-ethylaniline. Data from structurally analogous compounds are provided to offer context and estimated values, underscoring the structure-property relationships within this chemical family.
Introduction: The Imperative for Thermodynamic Characterization
2-Chloro-6-ethylaniline is a substituted aniline, a class of compounds that serves as a cornerstone for the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] The specific arrangement of the chloro and ethyl groups on the aniline scaffold suggests its potential as a key intermediate in the development of targeted therapeutics, where precise molecular architecture is paramount for biological activity. The aniline moiety itself, while versatile, often presents challenges in drug development related to metabolic instability and potential toxicity.[2] Consequently, medicinal chemists frequently modify the aniline core to fine-tune a compound's pharmacological profile, enhancing properties like bioavailability, solubility, and receptor selectivity.[2]
Before a compound like 2-Chloro-6-ethylaniline can be effectively utilized in a synthetic pathway or considered for advanced applications, a thorough understanding of its fundamental physical and chemical properties is essential. Thermodynamic properties are not merely academic data points; they are critical for every stage of the chemical lifecycle, from synthesis and purification to formulation and storage.[3] For instance, knowledge of the boiling point is crucial for designing distillation-based purification processes, while vapor pressure data is vital for safety assessments and handling procedures. In the pharmaceutical realm, properties like melting point and enthalpy of fusion directly influence a drug substance's solubility and dissolution rate, which are key determinants of its bioavailability.[3]
Currently, a survey of the scientific literature reveals a notable absence of experimentally determined thermodynamic data for 2-Chloro-6-ethylaniline. This guide is therefore structured to address this gap, not by presenting pre-existing data, but by providing a comprehensive roadmap for its determination. We will explore the established experimental techniques and computational models that form the bedrock of modern thermochemical analysis. This document is designed to empower researchers and drug development professionals with the necessary knowledge to either undertake the physical characterization of this molecule or to generate reliable computational estimates that can guide early-stage research and development.
Synthesis and Preparation of Analytical Sample
To conduct experimental analysis, a pure sample of 2-Chloro-6-ethylaniline is required. While a specific, optimized synthesis for this molecule is not widely published, a plausible and practical route can be extrapolated from established methods for similar substituted anilines. One such approach is the ortho-lithiation of a suitable precursor, a powerful technique for regioselective functionalization of aromatic rings. For the analogous compound, 2-chloro-6-methylaniline, a practical synthesis involves the ortho-lithiation of 2-chloroaniline followed by methylation.[4][5] A similar strategy could be employed for the ethyl analogue.
A generalized synthetic approach would involve:
-
Protection of the amine: The aniline nitrogen is first protected to prevent side reactions.
-
Directed ortho-lithiation: A strong lithium base, such as tert-butyllithium, is used to deprotonate the position ortho to the directing group (the protected amine).
-
Alkylation: The resulting aryllithium species is quenched with an ethylating agent (e.g., ethyl bromide).
-
Deprotection: The protecting group is removed to yield the final product, 2-Chloro-6-ethylaniline.
Post-synthesis, the compound must be purified to a high degree (>99%) to ensure the accuracy of thermodynamic measurements. Techniques such as fractional distillation or column chromatography would be employed, with purity assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Determination of Thermodynamic Properties
The foundation of chemical process design and safety is built upon accurate, experimentally-derived thermodynamic data.[6] This section details the primary experimental methodologies for determining the key thermodynamic properties of 2-Chloro-6-ethylaniline.
Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Scientific Rationale: The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. The presence of impurities typically broadens the melting range and lowers the melting point. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] As the sample melts (an endothermic process), it requires more energy to maintain the same temperature as the reference, resulting in a detectable peak in the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion (ΔHfus)—the energy required to induce the phase change.[9] This latter value is crucial for solubility modeling and understanding solid-state stability.[3]
Experimental Protocol for DSC Analysis:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) across the expected temperature range of the sample. This is a critical self-validating step to ensure instrumental accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity, powdered 2-Chloro-6-ethylaniline into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. Prepare an empty, crimped aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation of the sample.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., -50 °C).
-
Ramp the temperature at a controlled, linear rate (e.g., 10 °C/min) to a temperature significantly above the melting transition. A controlled heating rate is essential for accurate determination of the transition temperatures and enthalpies.[10]
-
Hold the temperature constant for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Visualization of DSC Workflow:
Caption: Workflow for Melting Point and Enthalpy of Fusion Determination by DSC.
Boiling Point Determination
Scientific Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] It is a fundamental property for designing distillation processes and for assessing the volatility of a substance. The Thiele tube method is a classic and reliable micro-method for determining boiling points, requiring only a small amount of sample.[11] The principle relies on trapping a small bubble of air in an inverted capillary tube submerged in the liquid sample. As the sample is heated, the air expands and is replaced by the sample's vapor. At the boiling point, a continuous stream of bubbles will emerge from the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary tube corresponds to the temperature where the vapor pressure inside the capillary equals the external atmospheric pressure—this is the boiling point.
Experimental Protocol for Thiele Tube Method:
-
Sample Preparation: Add approximately 0.5 mL of 2-Chloro-6-ethylaniline to a small test tube or fusion tube.
-
Capillary Tube: Place a small capillary tube, sealed at one end, into the fusion tube with the open end down.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is heated gently with a Bunsen burner or a hot plate.[12] The design of the Thiele tube ensures uniform heating of the oil bath through convection.
-
Observation: Heat the apparatus until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates that the temperature is just above the boiling point.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath. Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]
-
Validation: Repeat the measurement at least twice to ensure reproducibility. The recorded atmospheric pressure should also be noted, as boiling point is pressure-dependent.
Visualization of Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Vapor Pressure
Scientific Rationale: Vapor pressure is a measure of a substance's tendency to evaporate. It is a critical parameter for safety assessments (flammability), environmental fate modeling, and process design involving vacuum operations. For organic compounds with low to moderate volatility, the saturation method (or gas saturation method) is a reliable technique.[14] In this method, a stream of inert gas is passed slowly through or over the substance at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the substance and the total volume of the gas passed, the partial pressure of the substance (its vapor pressure at that temperature) can be calculated using the ideal gas law.
Heat Capacity
Scientific Rationale: Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is an essential property for heat transfer calculations in chemical reactors and storage vessels. DSC can also be used to measure heat capacity.[15] By comparing the heat flow required to heat the sample at a constant rate with the heat flow required to heat a known reference material (like sapphire) under the same conditions, the heat capacity of the sample can be determined.
Comparative Data for Analogous Compounds
While data for 2-Chloro-6-ethylaniline is unavailable, the properties of structurally similar compounds can provide a valuable estimation.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-6-methylaniline | 141.60 | 10 - 12 | 215 |
| 2-Ethylaniline | 121.18 | -46.5 | 209.65 |
| 2-Ethyl-6-methylaniline | 135.21 | -33 | 231 |
| 2,6-Diethylaniline | 149.24 | 3 - 4 | 237 (approx.) |
| 2-Chloro-6-ethylaniline (Predicted) | 155.62 | (Estimate: 5 - 15) | (Estimate: 225 - 240) |
Data sourced from various chemical databases. The values for 2-Chloro-6-ethylaniline are estimations based on structural trends.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties.[16] These methods are particularly useful in early-stage drug discovery for screening large numbers of virtual compounds.
Methodology:
-
Quantum Chemical Methods: High-level quantum chemical calculations, such as those based on Density Functional Theory (DFT) or composite methods like G3 or G4, can be used to calculate the gas-phase enthalpy of formation (ΔHf°) with high accuracy.[17] These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. The enthalpy of formation is then derived by considering the energies of the constituent elements in their standard states.[18]
-
Group-Additivity Methods: These are empirical methods that estimate thermodynamic properties by summing the contributions of individual chemical groups within a molecule.[19] For example, the vapor pressure can be estimated by breaking down 2-Chloro-6-ethylaniline into its constituent groups (e.g., aromatic CH, C-Cl, C-NH2, C-CH2, C-CH3) and summing their known contributions. These methods are computationally inexpensive and can be surprisingly accurate for standard organic molecules.[19]
Visualization of Computational Workflow:
Caption: A typical quantum chemistry workflow for predicting thermodynamic properties.
Relevance in Drug Development and Medicinal Chemistry
The thermodynamic profile of a molecule like 2-Chloro-6-ethylaniline is intrinsically linked to its potential as a drug intermediate or candidate.[20] A comprehensive understanding of these properties is vital for navigating the complex landscape of drug discovery and development.[21]
-
Solid-State Properties and Formulation: The melting point and enthalpy of fusion are direct indicators of the stability of the crystal lattice. Higher melting points often correlate with lower aqueous solubility, a critical parameter for oral drug absorption.[3] This information guides formulation scientists in selecting appropriate excipients and processes (e.g., micronization, amorphous solid dispersions) to enhance bioavailability.
-
Lipophilicity and Pharmacokinetics: Lipophilicity, often estimated by the octanol-water partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[22] While not a direct thermodynamic property, it is influenced by the same intermolecular forces that govern properties like enthalpy of vaporization. Quantitative Structure-Activity Relationship (QSAR) models often use descriptors related to molecular size and polarity to predict lipophilicity for aniline derivatives.[23][24]
-
Binding Thermodynamics: If the aniline derivative is part of a final active pharmaceutical ingredient (API), its interaction with the biological target is governed by the laws of thermodynamics. The binding affinity (related to the Gibbs free energy of binding, ΔG) is a composite of enthalpic (ΔH) and entropic (ΔS) contributions.[25] Optimizing these thermodynamic signatures can lead to drugs with higher potency and selectivity.
Visualization of Thermodynamics in Drug Development:
Caption: The influence of thermodynamic properties on key stages of drug development.
Conclusion
While experimental data for 2-Chloro-6-ethylaniline remains to be published, a clear and robust framework exists for its complete thermodynamic characterization. By employing established experimental techniques such as Differential Scanning Calorimetry and classic micro-boiling point determination, its key physical properties can be accurately measured. These experimental endeavors, complemented by the predictive power of computational chemistry, can provide the comprehensive data set required for its safe handling, efficient use in synthesis, and rational application in drug discovery programs. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to fill the existing data gap, thereby unlocking the full potential of this valuable chemical intermediate.
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Starting Material>];
Aziridinium [label=<
Reactive Intermediate>];
Indoline [label=<
Final Product>];